molecular formula C17H16F2O B1302616 4-tert-Butyl-3',5'-difluorobenzophenone CAS No. 844885-10-5

4-tert-Butyl-3',5'-difluorobenzophenone

Cat. No.: B1302616
CAS No.: 844885-10-5
M. Wt: 274.3 g/mol
InChI Key: GOVJMAJPDAHZEG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 4-tert-Butyl-3’,5’-difluorobenzophenone are currently unknown. The compound is a specialty product used in proteomics research

Mode of Action

As a chemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research , it may influence protein-related pathways, but further studies are needed to confirm this and to understand the downstream effects.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 4-tert-Butyl-3’,5’-difluorobenzophenone are not well-documented. Its impact on bioavailability is also unknown. The compound has a molecular weight of 274.31 g/mol , which may influence its pharmacokinetic properties.

Result of Action

As a compound used in proteomics research , it may have effects at the molecular and cellular level, but specific details are currently unknown.

Preparation Methods

The synthesis of 4-tert-Butyl-3’,5’-difluorobenzophenone typically involves the reaction of 4-tert-butylbenzoyl chloride with 3,5-difluorobenzene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane. The reaction mixture is then quenched with water, and the product is extracted and purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

4-tert-Butyl-3’,5’-difluorobenzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

4-tert-Butyl-3’,5’-difluorobenzophenone has several scientific research applications:

Comparison with Similar Compounds

4-tert-Butyl-3’,5’-difluorobenzophenone can be compared with other similar compounds, such as:

The uniqueness of 4-tert-Butyl-3’,5’-difluorobenzophenone lies in its combination of tert-butyl and difluoro substituents, which impart specific reactivity and stability characteristics .

Properties

IUPAC Name

(4-tert-butylphenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2O/c1-17(2,3)13-6-4-11(5-7-13)16(20)12-8-14(18)10-15(19)9-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVJMAJPDAHZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373811
Record name 4-tert-Butyl-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-10-5
Record name (3,5-Difluorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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